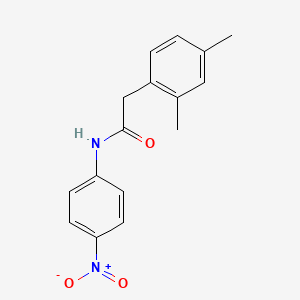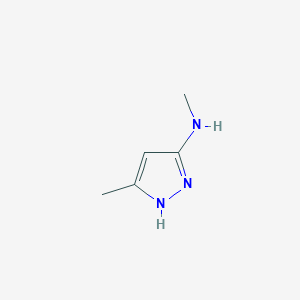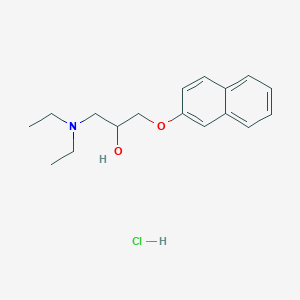
FC1=C(Cnc(C(CC)(C)C)=O)C=CC=C1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FC1=C(Cnc(C(CC)(C)C)=O)C=CC=C1 is a chemical compound with potential applications in scientific research. This compound is known for its unique properties that make it suitable for various experiments in the field of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of FC1=C(Cnc(C(CC)(C)C)=O)C=CC=C1 is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins that play a crucial role in the development and progression of various diseases. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
FC1=C(Cnc(C(CC)(C)C)=O)C=CC=C1 has been shown to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune response. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FC1=C(Cnc(C(CC)(C)C)=O)C=CC=C1 in lab experiments is its unique properties, which make it suitable for various biochemical and pharmacological assays. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on FC1=C(Cnc(C(CC)(C)C)=O)C=CC=C1. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Another direction is to study its mechanism of action and identify its molecular targets. Additionally, further research is needed to optimize its synthesis method and develop more cost-effective production methods.
Métodos De Síntesis
The synthesis method of FC1=C(Cnc(C(CC)(C)C)=O)C=CC=C1 involves the reaction of 4-bromo-2-fluoroaniline with tert-butyl isocyanide, followed by the addition of trimethylsilylacetylene and palladium catalyst. The reaction mixture is then subjected to various purification techniques, including column chromatography and recrystallization, to obtain the final product.
Aplicaciones Científicas De Investigación
FC1=C(Cnc(C(CC)(C)C)=O)C=CC=C1 has potential applications in scientific research, particularly in the field of pharmacology. This compound can be used to study the mechanism of action of various drugs and their effects on the human body. It can also be used to develop new drugs and therapies for various diseases, including cancer, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-4-13(2,3)12(16)15-9-10-7-5-6-8-11(10)14/h5-8H,4,9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJRCHHZMYZEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NCC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-2,2-dimethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2796012.png)
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2796013.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2796015.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2796018.png)
![2-Chloro-N-[2-(1,4-dioxan-2-yl)ethyl]acetamide](/img/structure/B2796019.png)

![N-(3,4-difluorophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2796023.png)
![1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2796024.png)


![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2796030.png)
![N-cyclohexyl-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2796032.png)

![5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B2796034.png)